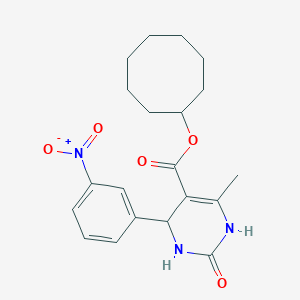![molecular formula C32H29NO9S3 B412800 TETRAMETHYL 5',5'-DIMETHYL-6'-(4-METHYLBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B412800.png)
TETRAMETHYL 5',5'-DIMETHYL-6'-(4-METHYLBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Spiro Group: The spiro group is introduced via a cyclization reaction, often involving a thiol and a suitable electrophile.
Functionalization with Carboxylate Groups: The tetracarboxylate groups are typically introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be essential for sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its spiro structure and multiple functional groups make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mécanisme D'action
The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding and π-π stacking, with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethyl 5,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5,6-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2,3,4,5-tetracarboxylate
- Tetramethyl 5,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5,6-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2,3,4,5-tetracarboxylate
Uniqueness
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. These features provide it with a high degree of chemical versatility, making it suitable for a wide range of applications in different scientific fields.
Propriétés
Formule moléculaire |
C32H29NO9S3 |
|---|---|
Poids moléculaire |
667.8g/mol |
Nom IUPAC |
tetramethyl 5',5'-dimethyl-6'-(4-methylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H29NO9S3/c1-16-12-14-17(15-13-16)26(34)33-19-11-9-8-10-18(19)20-25(31(33,2)3)43-22(28(36)40-5)21(27(35)39-4)32(20)44-23(29(37)41-6)24(45-32)30(38)42-7/h8-15H,1-7H3 |
Clé InChI |
KBHKRUPTSBOTNA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412718.png)

![N-[(4-bromophenyl)methyl]-4-chloro-N-(4-iodophenyl)benzamide](/img/structure/B412721.png)
![Benzyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412722.png)
![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(phenyloxy)acetamide](/img/structure/B412724.png)


![Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412728.png)






